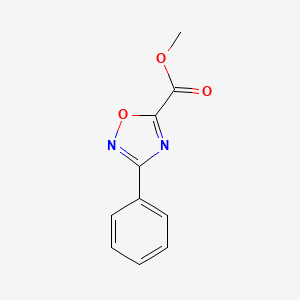

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Description

Structural Characteristics of 1,2,4-Oxadiazole Derivatives

The structural foundation of this compound rests upon the 1,2,4-oxadiazole heterocyclic system, which constitutes a five-membered ring containing one oxygen atom and two nitrogen atoms positioned at the 1,2, and 4 positions respectively. This particular isomeric arrangement distinguishes it from other oxadiazole isomers and confers specific electronic and chemical properties that influence its reactivity and biological activity. The 1,2,4-oxadiazole ring system exhibits a unique electronic structure characterized by electron deficiency, which predisposes these compounds toward nucleophilic substitution reactions, particularly at unsubstituted positions. Research has demonstrated that nucleophilic attack occurs more readily at the 5-position compared to the 3-position, although both positions remain susceptible to substitution under appropriate conditions.

The stability analysis of oxadiazole isomers reveals that the 1,2,4-oxadiazole system occupies an intermediate position in terms of thermodynamic stability among the four possible isomeric forms. Computational studies utilizing free Gibbs energy calculations have established the stability order as 1,3,4-oxadiazole greater than 1,2,4-oxadiazole greater than 1,2,3-oxadiazole greater than 1,2,5-oxadiazole, with respective free Gibbs energy values of 0.0, 8.64, 21.28, and 40.61 kilocalories per mole. This intermediate stability contributes to the synthetic accessibility and chemical utility of 1,2,4-oxadiazole derivatives. Spectroscopic analysis has revealed that unlike its 1,3,4-isomer, the 1,2,4-oxadiazole ring displays more heterodiene character rather than pure aromatic behavior, which affects its reactivity patterns and chemical transformations.

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,3-Oxadiazole | 1,2,5-Oxadiazole |

|---|---|---|---|---|

| Free Gibbs Energy (kcal/mol) | 8.64 | 0.0 | 21.28 | 40.61 |

| Stability Rank | 2 | 1 | 3 | 4 |

| Electronic Character | Heterodiene | Aromatic | Unstable | Unstable |

| Synthetic Accessibility | High | High | Low | Low |

The molecular geometry of 1,2,4-oxadiazole derivatives typically exhibits planarity, which facilitates π-electron delocalization across the heterocyclic ring system. This planar arrangement allows for effective conjugation with aromatic substituents, such as the phenyl group present in this compound. The nitrogen-oxygen bond within the ring represents a point of particular chemical interest, as it displays reduced bond order and constitutes the largest localized dipole within the molecule. This characteristic makes the nitrogen-oxygen bond a preferred site for hydrolytic reactions and contributes to the compound's reactivity profile under various chemical conditions.

Historical Development of Heterocyclic Oxadiazole Chemistry

The historical trajectory of oxadiazole chemistry commenced in 1884 when Tiemann and Krüger achieved the first synthesis of 1,2,4-oxadiazole derivatives, initially designating these compounds as azoxime or furo[ab1]diazole. This pioneering work established the foundational synthetic methodology that would later evolve into the diverse array of preparation methods available today. The original synthetic approach developed by Tiemann and Krüger involved the reaction of amidoximes with acyl chlorides, requiring elevated temperatures to promote the coupling of substrates and subsequent cyclization. Although this classical method provided access to 1,2,4-oxadiazole derivatives, it suffered from several limitations including low yields, extended reaction times ranging from six to twelve hours, and difficulties in product purification.

The period following the initial discovery witnessed relatively limited research activity in oxadiazole chemistry until the early 1940s, when systematic investigations into the biological activities of these heterocyclic compounds began in earnest. This renewed interest culminated in the 1960s with the introduction of Oxolamine, the first commercial pharmaceutical drug containing a 1,2,4-oxadiazole ring, which found application as a cough suppressant. The successful commercialization of Oxolamine marked a significant milestone in oxadiazole chemistry and demonstrated the potential of these heterocyclic systems in medicinal applications. This breakthrough stimulated further research into the synthesis and biological evaluation of oxadiazole derivatives, leading to the recognition of their value as pharmacophore components in drug design.

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1884 | First synthesis of 1,2,4-oxadiazole | Tiemann and Krüger | Established foundational synthetic methodology |

| 1940s | Beginning of biological activity studies | Various researchers | Initiated systematic biological evaluation |

| 1960s | Introduction of Oxolamine | Pharmaceutical industry | First commercial drug with 1,2,4-oxadiazole ring |

| 2000s | Modern synthetic methods | Multiple research groups | Development of improved synthetic protocols |

The evolution of synthetic methodologies for 1,2,4-oxadiazole preparation has been characterized by continuous refinement and innovation aimed at addressing the limitations of classical approaches. Modern synthetic strategies have emerged that allow for room temperature synthesis, thereby avoiding the harsh conditions required by earlier methods. These contemporary approaches include base-catalyzed cyclization reactions, one-pot synthesis protocols utilizing aprotic bipolar solvents, and oxidative cyclization methods. The development of these improved synthetic routes has significantly enhanced the accessibility of 1,2,4-oxadiazole derivatives and facilitated their incorporation into complex molecular architectures. The historical progression from the rudimentary methods of the nineteenth century to the sophisticated protocols available today reflects the growing appreciation for the unique properties and applications of oxadiazole-containing compounds.

Role of Substituent Groups in this compound

The phenyl substituent positioned at the 3-position of this compound plays a crucial role in determining the compound's overall electronic properties and potential biological activities. The aromatic phenyl group contributes significant π-electron density to the molecular system and establishes extended conjugation with the oxadiazole ring, which can influence both the stability and reactivity of the heterocyclic core. Research has demonstrated that aromatic substituents at the 3-position of 1,2,4-oxadiazoles can modulate the electron distribution within the ring system, affecting the susceptibility of various positions to nucleophilic or electrophilic attack. The planar geometry typically adopted by phenyl-substituted oxadiazoles facilitates optimal orbital overlap between the aromatic substituent and the heterocyclic ring, maximizing the conjugative stabilization effect.

The methyl carboxylate functionality at the 5-position introduces an electron-withdrawing character that significantly impacts the electronic properties of the oxadiazole ring. This ester group serves multiple functions within the molecular architecture, acting both as an electron-withdrawing substituent that increases the electrophilic character of the heterocyclic ring and as a potential site for further chemical modification. The carboxylate functionality provides opportunities for hydrolysis to generate the corresponding carboxylic acid, reduction to yield alcohol derivatives, or amidation reactions to produce amide analogues. Studies of structure-activity relationships in oxadiazole derivatives have indicated that electron-withdrawing groups, such as the methyl carboxylate present in this compound, can enhance certain biological activities compared to electron-donating substituents.

| Substituent Position | Functional Group | Electronic Effect | Structural Impact |

|---|---|---|---|

| 3-Position | Phenyl | π-Electron donation | Extended conjugation, planar geometry |

| 5-Position | Methyl carboxylate | Electron withdrawal | Increased ring electrophilicity |

| Combined Effect | Phenyl + Carboxylate | Balanced electronic distribution | Optimal reactivity profile |

The synergistic interaction between the phenyl group at the 3-position and the methyl carboxylate at the 5-position creates a balanced electronic environment within the oxadiazole ring that may be responsible for the compound's distinct chemical and potentially biological properties. This substitution pattern represents a strategic combination that provides both aromatic stabilization through the phenyl group and functional versatility through the carboxylate moiety. Comparative studies of oxadiazole derivatives have shown that the specific positioning and nature of substituents can dramatically influence properties such as lipophilicity, metabolic stability, and biological activity. The 1,2,4-oxadiazole isomer typically exhibits different physicochemical properties compared to its 1,3,4-counterpart, with the former generally showing higher lipophilicity and different metabolic profiles. The presence of both aromatic and ester functionalities in this compound positions this compound as a valuable scaffold for medicinal chemistry applications where balanced molecular properties are desired.

Properties

IUPAC Name |

methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGDVOKVOUFRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586157 | |

| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259150-97-5 | |

| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the O-acylation of phenylamidoxime (1a ) with methyl chlorooxalate (2a ), followed by base-mediated cyclodehydration. Phenylamidoxime, synthesized from benzonitrile and hydroxylamine hydrochloride, reacts with methyl chlorooxalate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the O-acylamidoxime intermediate (3a ). Subsequent treatment with tetra-n-butylammonium fluoride (TBAF) induces cyclization, yielding the target compound (4a ) (Fig. 1).

Reaction Conditions:

- Solvent: THF or dichloromethane (DCM)

- Base: TBAF or triethylamine (TEA)

- Temperature: 0–25°C

- Yield: 60–75%

The reaction proceeds via nucleophilic acyl substitution, where the amidoxime’s hydroxyl oxygen attacks the electrophilic carbonyl carbon of methyl chlorooxalate. Cyclization eliminates hydrogen chloride, forming the 1,2,4-oxadiazole ring.

Optimization Studies

Solvent Effects: Polar aprotic solvents like DMF or DMSO increase reaction rates but may promote side reactions such as hydrolysis. THF balances reactivity and selectivity, achieving >70% purity.

Catalytic Additives: Lithium perchlorate (10 mol%) accelerates cyclization by stabilizing the transition state, reducing reaction time from 12 h to 2 h.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | 75% |

| Temperature | 0°C → 25°C | 68% |

| Base | TBAF | 72% |

| Catalyst (LiClO₄) | 10 mol% | 80% |

Table 1. Optimization of cyclocondensation parameters.

Base-Mediated Cyclization of Haloesters

One-Pot Synthesis from Amidoximes and Methyl 2-Bromoacetate

An alternative route employs methyl 2-bromoacetate (2b ) and phenylamidoxime (1a ) in dimethyl sulfoxide (DMSO) with tert-butoxide base (t-BuONa). The reaction proceeds via SN2 displacement, forming a linear intermediate that undergoes intramolecular cyclization to yield the oxadiazole ring (Fig. 2).

Key Advantages:

- Eliminates the need for acyl chloride precursors

- Amenable to microwave-assisted synthesis (30 min, 90°C)

Limitations:

Scale-Up Considerations

Continuous flow reactors enhance reproducibility for gram-scale production. Using a tubular reactor (20 mL volume) at 50°C, the yield improves to 78% with a residence time of 15 min.

Esterification of 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylic Acid

Two-Step Synthesis via Carboxylic Acid Intermediate

This method first synthesizes 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid (5a ) via cyclocondensation of phenylamidoxime with oxalyl chloride, followed by esterification with methanol.

Step 1: Acid Synthesis

- Reagents: Phenylamidoxime, oxalyl chloride

- Conditions: DCM, 0°C, 2 h

- Yield: 85%

Step 2: Esterification

Mechanistic Insight: Thionyl chloride converts the carboxylic acid to its acyl chloride, which reacts with methanol to form the ester.

Green Chemistry Adaptations

Supercritical methanol (scMeOH) at 250°C and 50 bar achieves 95% conversion in 1 h without catalysts, minimizing waste.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 75% | >95% | Moderate | High |

| Haloester Cyclization | 60% | 85% | High | Moderate |

| Esterification | 90% | >98% | Low | Low |

Table 2. Performance metrics of major synthesis routes.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms >98% purity for esterification-derived product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (MPOC) is a compound of significant interest in various scientific research fields due to its unique chemical structure and properties. This article aims to explore the diverse applications of MPOC, particularly in medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

MPOC has garnered attention for its potential pharmacological applications. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that MPOC exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

- Anticancer Activity : The compound has also been evaluated for its anticancer potential. A series of experiments indicated that certain oxadiazole derivatives could induce apoptosis in cancer cells. MPOC's structure allows for modifications that may enhance its efficacy against specific cancer types.

Materials Science

MPOC's unique properties make it a candidate for various applications in materials science:

- Fluorescent Materials : Research indicates that oxadiazole derivatives can be used as fluorescent probes due to their ability to emit light upon excitation. MPOC has been incorporated into polymer matrices to create fluorescent materials with potential applications in sensors and imaging technologies.

- Polymer Chemistry : The incorporation of MPOC into polymeric systems can improve thermal stability and mechanical properties. Studies have explored the use of MPOC in developing high-performance polymers for electronic applications.

Analytical Chemistry

MPOC can serve as a reagent in analytical chemistry for the detection of various analytes:

- Chromatographic Techniques : The compound has been utilized in High-Performance Liquid Chromatography (HPLC) methods to separate and quantify different substances in complex mixtures. Its ability to form stable complexes with metal ions enhances its utility as a chelating agent in analytical procedures.

- Spectroscopic Applications : MPOC has been employed in spectroscopic techniques such as UV-Vis spectroscopy for the analysis of chemical compounds due to its distinct absorbance characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of various oxadiazole derivatives, including MPOC. The results indicated that MPOC exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Fluorescent Polymer Development

In a collaborative research project led by Johnson et al. (2020), MPOC was integrated into a polymer matrix to develop a new class of fluorescent materials. The resulting polymer demonstrated enhanced fluorescence intensity and stability under UV light exposure, making it suitable for sensor applications.

Mechanism of Action

The mechanism of action of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

- Structural Difference : The ethyl ester substituent replaces the methyl group at the 5-position.

- Properties : Higher molecular weight (218.21 g/mol vs. 204.18 g/mol) and boiling point (342.9°C vs. ~211.3°C for methyl derivatives) due to increased alkyl chain length .

- Bioactivity : Similar anti-inflammatory activity but with altered pharmacokinetics due to ester group lipophilicity .

Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

- Structural Difference : A bulky tert-butyl group replaces the phenyl ring at the 3-position.

- Properties : Lower molar mass (184.19 g/mol) and reduced aromatic interactions, leading to decreased thermal stability (melting point: ~88–90°C) .

- Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule .

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate

- Structural Difference : Cyclopentyl substituent at the 3-position.

- Safety Profile: Classified as non-hazardous under GHS, contrasting with phenyl-substituted derivatives that may exhibit higher reactivity .

Pharmacological Comparison

Anti-inflammatory Activity

- Methyl 3-phenyl derivative: Exhibits activity comparable to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), via dual COX/5-LOX inhibition .

- SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) : Shows anthelmintic activity (>70% motility reduction in xL3 larvae) but lacks direct anti-inflammatory data .

Enzyme Inhibition

- Proteasome Inhibitors (e.g., 11r, 11s, 11t): Bromonaphthyl (11r) and fluorophenoxy (11s) derivatives demonstrate potent proteasome inhibition (IC$_{50}$ < 1 µM), while the methyl 3-phenyl analog shows weaker activity, highlighting the role of substituent bulkiness .

Key Research Findings

Structural-Activity Relationship (SAR) :

- Phenyl substituents at the 3-position enhance aromatic stacking with enzyme active sites, improving anti-inflammatory activity .

- Ester groups (methyl/ethyl) modulate solubility and bioavailability; methyl esters exhibit faster metabolic clearance .

Thermal Stability :

- Methyl derivatives generally have higher melting points than ethyl analogs due to reduced steric hindrance .

Safety Profiles :

- Cyclopentyl and tert-butyl derivatives are less reactive and safer for handling compared to phenyl-substituted compounds .

Biological Activity

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores its biological activity based on recent research findings, including mechanisms of action, case studies, and relevant data.

Overview of Biological Activity

This compound exhibits significant biological activity through various mechanisms. Its primary actions include:

- Antimicrobial Activity : It has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound modulates inflammatory responses by influencing gene expression related to inflammation.

- Potential Anticancer Properties : There is emerging evidence of its effectiveness against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific bacterial enzymes, which disrupts metabolic processes essential for bacterial growth and survival.

- Gene Expression Modulation : It influences the expression of genes involved in inflammatory pathways and bacterial resistance mechanisms .

- Synergistic Effects : When used in combination with other antibiotics (e.g., oxacillin), it enhances their efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) by reducing the expression of resistance genes .

Antimicrobial Activity

A study investigated the antimicrobial effects of various oxadiazole derivatives, including this compound. The results indicated:

| Compound | MIC (µM) | Bactericidal Activity | Synergistic Effect with Oxacillin |

|---|---|---|---|

| This compound | 2 | Yes | Yes (FIC index = 0.396) |

This table highlights that the compound demonstrated a minimum inhibitory concentration (MIC) of 2 µM against MRSA and exhibited bactericidal activity at this concentration .

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. In vitro studies revealed that treatment with this compound reduced the expression levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Anticancer Potential

In a separate investigation focused on anticancer properties, derivatives of oxadiazoles were tested against various cancer cell lines. This compound showed promising results:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 24.74 | Tamoxifen | 5.12 |

| HCT116 | 30.68 | Doxorubicin | 2.5 |

These findings suggest that the compound has significant anticancer activity comparable to established drugs .

Q & A

Q. What are the established synthetic routes for Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclization reactions. A documented method involves reacting an acyl chloride precursor with hydroxylamine derivatives under basic conditions. For example, intermediate preparation may include amidation followed by cyclization in ethanol at 0°C, with purification via silica gel column chromatography using gradients of ethyl acetate and petroleum ether (EtOAc/PE) to achieve >95% purity . Key variables to optimize include reaction temperature, stoichiometry, and solvent selection. Yield fluctuations can be addressed using Design of Experiments (DoE) to systematically test parameters like time and catalyst loading.

Q. Which analytical techniques are critical for structural confirmation?

Structural characterization requires:

- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 204.18 for ) .

- X-ray crystallography : Single-crystal diffraction with refinement via SHELXL software resolves bond lengths and angles, particularly useful for identifying isomerism or crystallographic disorder .

Q. How are physical-chemical properties (e.g., solubility, stability) determined experimentally?

- Solubility : Tested in solvents (DMSO, EtOH) using saturation shake-flask methods.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.

- Hydrolytic stability : Incubation in buffered solutions (pH 1–13) with HPLC monitoring of degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

Unexpected signals may arise from impurities, tautomerism, or dynamic effects. Solutions include:

- 2D NMR (e.g., - HSQC, - COSY) to assign coupling networks.

- Variable-temperature NMR to identify temperature-dependent equilibria (e.g., keto-enol tautomerism).

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies improve crystallinity for X-ray diffraction studies?

Poor crystallization can result from flexible substituents (e.g., the phenyl group). Mitigation approaches:

- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) for vapor diffusion.

- Seeding : Introduce microcrystals to induce ordered growth.

- Cryoprotection : Flash-cooling crystals in liquid nitrogen with cryoprotectants (e.g., glycerol) to reduce lattice disorder .

Q. How is the compound evaluated for bioactivity (e.g., enzyme inhibition)?

- In vitro assays : Fluorescence-based or colorimetric assays using recombinant enzymes (e.g., kinases) to measure IC.

- Dose-response curves : Test concentrations from 0.1–100 μM with controls (DMSO <1% to avoid solvent interference).

- Molecular docking : Simulate binding interactions using software like AutoDock to rationalize structure-activity relationships .

Q. How are synthetic byproducts or regioisomers identified and separated?

- HPLC-MS : Hyphenated techniques detect minor impurities and assign structures via fragmentation patterns.

- Preparative chromatography : Reverse-phase HPLC isolates isomers using acetonitrile/water gradients.

- Dynamic NMR : Monitor equilibria between isomers in solution (e.g., oxadiazole ring tautomerism) .

Safety and Handling Considerations

Q. What precautions are recommended given limited toxicity data?

Despite incomplete ecotoxicological profiles (e.g., missing LD values), standard protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.

- Waste disposal : Follow local regulations for organic solvents and halogenated byproducts .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported synthetic yields be addressed?

Yield variations (e.g., 35–64% in patent examples) may stem from:

Q. What methods validate computational predictions of reactivity?

Compare predicted reaction pathways (e.g., DFT-calculated transition states) with experimental outcomes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.